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molecular formula C12H15NO2 B8761008 (4-Pyrrolidinophenyl)acetic acid

(4-Pyrrolidinophenyl)acetic acid

Cat. No. B8761008
M. Wt: 205.25 g/mol
InChI Key: ZFNIWSXJLHQUHT-UHFFFAOYSA-N
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Patent
US07320973B2

Procedure details

Toluene (10 ml) was added to a mixture of palladium acetate (22.3 mg, 0.10 mmol), 2-(biphenyl)-di-tert-butylphosphine (59.8 mg, 0.20 mmol) and sodium tert-butoxide (2.40 g, 25.0 mmol), and then (4-bromophenyl)acetic acid (2.15 g, 10.0 mmol) and pyrrolidine (1.10 ml, 13.2 mmol) were added thereto. The obtained mixture was heated at 70° C. for 46 hours. Water (20 ml) was added to the reaction mixture. pH of the aqueous layer was controlled at 2 or below. The aqueous layer was washed with toluene and adjusted to pH 4 to 5. After stirring the reaction mixture in ice-bath for a while, it was filtered to obtain the title compound in the form of a light yellow solid (1.1 g, 54%).
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-(biphenyl) di-tert-butylphosphine
Quantity
59.8 mg
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
22.3 mg
Type
catalyst
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
54%

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.CC(C)([O-])C.[Na+].Br[C:15]1[CH:20]=[CH:19][C:18]([CH2:21][C:22]([OH:24])=[O:23])=[CH:17][CH:16]=1.[NH:25]1[CH2:29][CH2:28][CH2:27][CH2:26]1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[N:25]1([C:15]2[CH:20]=[CH:19][C:18]([CH2:21][C:22]([OH:24])=[O:23])=[CH:17][CH:16]=2)[CH2:29][CH2:28][CH2:27][CH2:26]1 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
2-(biphenyl) di-tert-butylphosphine
Quantity
59.8 mg
Type
reactant
Smiles
Name
Quantity
2.4 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
22.3 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
2.15 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)O
Name
Quantity
1.1 mL
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture in ice-bath for a while, it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The aqueous layer was washed with toluene
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C1=CC=C(C=C1)CC(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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